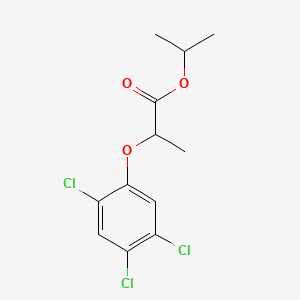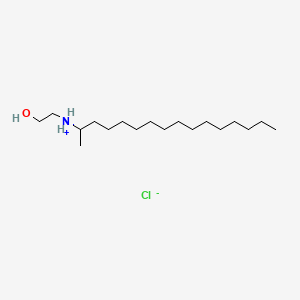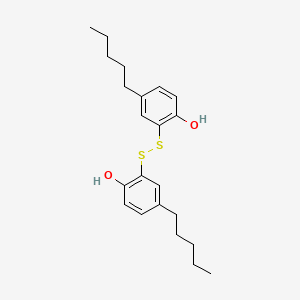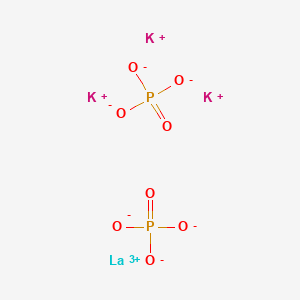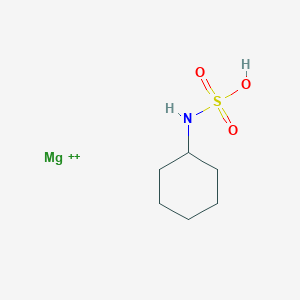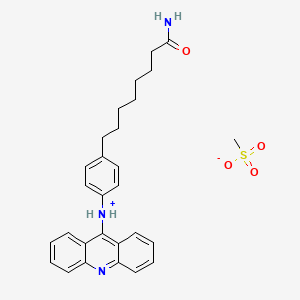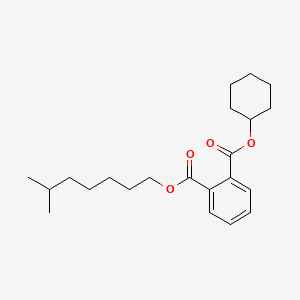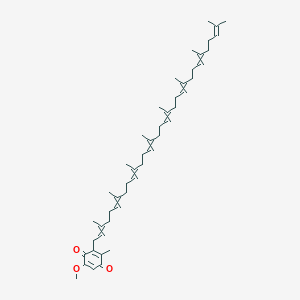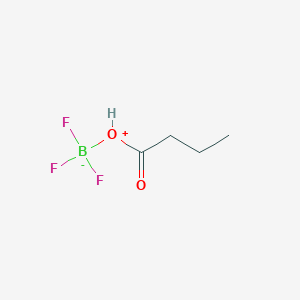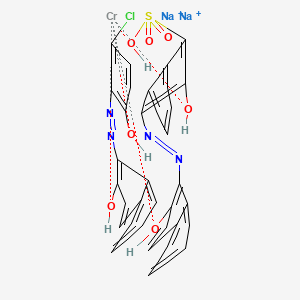
Benzamide, 5-acetamido-2-allyloxy-4-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 5-acetamido-2-allyloxy-4-ethyl-: is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is characterized by its unique structure, which includes an acetamido group, an allyloxy group, and an ethyl group attached to the benzamide core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, the synthesis can be achieved through the following steps:
Acylation Reaction: The acetamido group can be introduced via acylation of the corresponding amine with acetic anhydride or acyl chloride.
Allylation: The allyloxy group can be introduced through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of benzamide derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to be efficient and eco-friendly .
化学反应分析
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert benzamides to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzamides or other substituted derivatives.
科学研究应用
Benzamide, 5-acetamido-2-allyloxy-4-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are known for their analgesic, anti-inflammatory, and anticancer properties.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain pathways . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing their activity and exerting anti-inflammatory effects.
相似化合物的比较
5-Acetamido-2-hydroxy benzoic acid derivatives: Known for their analgesic and anti-inflammatory properties.
2,3-Dimethoxy benzamides: Exhibits antioxidant and antibacterial activities.
3-Acetoxy-2-methyl benzamides: Used in various industrial applications.
Uniqueness: Benzamide, 5-acetamido-2-allyloxy-4-ethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyloxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
CAS 编号 |
73664-64-9 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
5-acetamido-4-ethyl-2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C14H18N2O3/c1-4-6-19-13-7-10(5-2)12(16-9(3)17)8-11(13)14(15)18/h4,7-8H,1,5-6H2,2-3H3,(H2,15,18)(H,16,17) |
InChI 键 |
POTICMRAHJRAAJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1NC(=O)C)C(=O)N)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


